Boc-4-nitro-D-phenylalanine

Catalog No.
S1768231
CAS No.
61280-75-9
M.F
C4H11ClN2O
M. Wt
138.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-nitro-D-phenylalanine

CAS Number

61280-75-9

Product Name

Boc-4-nitro-D-phenylalanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1

InChI Key

UHWFDFLWTAIHRE-DFWYDOINSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

(S)-2-Amino-N-methylpropanamidehydrochloride;61275-22-7;H-ALA-NHMEHCL;H-Ala-NHMe.HCl;H-ALA-NHMEHCL;SCHEMBL555916;CTK8B4606;MolPort-008-155-642;N-methyl-alaninamidehydrochloride;UHWFDFLWTAIHRE-DFWYDOINSA-N;BB_NC-2402;N-methyl-L-alaninamidehydrochloride;ANW-45647;KM0484;AKOS005257140;AKOS015998957;(S)-N-methyl-alaninamidehydrochloride;MCULE-9773818316;AK-90374;KB-211180;TC-134392;ST24026563;W7355

Canonical SMILES

CC(C(=O)NC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC)N.Cl

Boc-4-nitro-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a nitro group at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protective group. Its molecular formula is C₁₄H₁₈N₂O₆, and it has a CAS number of 61280-75-9. The compound is primarily used in peptide synthesis and as an intermediate in pharmaceutical applications due to its unique chemical properties and ability to participate in various

Building Block for Peptide Synthesis:

  • Boc-4-nitro-D-phenylalanine is a protected amino acid, meaning a chemical group (Boc in this case) is attached to its amino group. This protection allows for selective incorporation of this specific amino acid into peptide chains during peptide synthesis.
  • The presence of the nitro group (NO2) on the side chain makes Boc-4-nitro-D-phenylalanine a photolabile amino acid. This means the nitro group can be cleaved using light, allowing for controlled release of the free amino acid within the peptide sequence.

Investigation of Protein Structure and Function:

  • Due to its structural similarity to the natural amino acid D-phenylalanine, Boc-4-nitro-D-phenylalanine can be incorporated into proteins to study their structure and function.
  • The nitro group can act as a reporter group, influencing the protein's properties, such as its stability, folding, and interactions with other molecules.

Development of Therapeutic Agents:

  • The unique properties of Boc-4-nitro-D-phenylalanine have led to its exploration in the development of therapeutic agents.
  • For example, researchers are investigating its potential for designing drugs that target specific protein-protein interactions involved in various diseases.
, particularly in solid-phase peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the coupling of this amino acid with other amino acids to form peptides. The nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitutions and other electrophilic aromatic substitution reactions . Additionally, it can undergo reduction to yield corresponding amines or further functionalization through various organic reactions.

Boc-4-nitro-D-phenylalanine can be synthesized through several methods:

  • Nitration of D-Phenylalanine: D-phenylalanine can be nitrated using nitric acid and sulfuric acid to introduce the nitro group at the para position.
  • Boc Protection: The resulting nitro-D-phenylalanine is then treated with tert-butyloxycarbonyl anhydride to introduce the Boc protecting group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research and industrial applications .

Boc-4-nitro-D-phenylalanine finds applications primarily in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its ability to be selectively deprotected.
  • Pharmaceutical Intermediate: Its unique structure makes it valuable for developing new drugs and studying protein interactions .
  • Research Tool: It can be used in biochemical assays to investigate enzyme mechanisms and protein-ligand interactions.

Studies on Boc-4-nitro-D-phenylalanine have focused on its interactions with various biological molecules. Research indicates that the nitro group can influence the electronic properties of the compound, enhancing its interaction with proteins or nucleic acids. For instance, its self-assembly behavior has been observed in specific solvents, leading to the formation of nanostructures that could have implications for drug delivery systems and biomaterials .

Boc-4-nitro-D-phenylalanine shares similarities with other aromatic amino acid derivatives but possesses unique characteristics due to its nitro substitution and Boc protection. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Boc-D-phenylalanineContains a phenyl ring without substitutionCommonly used in peptide synthesis
Boc-p-nitro-L-phenylalanineSimilar structure but L-isomerDifferent stereochemistry affecting activity
Boc-p-cyano-D-phenylalanineContains a cyano group instead of a nitro groupDifferent electronic properties
Boc-p-fluoro-D-phenylalanineContains a fluoro group at the para positionMay exhibit different reactivity patterns

The presence of the nitro group in Boc-4-nitro-D-phenylalanine enhances its reactivity compared to other derivatives, making it particularly useful for specific synthetic applications and studies involving electronic interactions within biological systems .

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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